N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide
Overview
Description
N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a useful research compound. Its molecular formula is C20H33N3O3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods and Bioavailability Improvement
Analytical Methods Used in Determining Antioxidant Activity : A review of various analytical methods for determining antioxidant activity highlights the importance of understanding the antioxidant properties of compounds, which could be relevant for compounds like N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide if they possess antioxidant capabilities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are detailed, providing a foundation for analyzing the antioxidant potential in scientific research (Munteanu & Apetrei, 2021).
New Delivery Systems to Improve Bioavailability : The bioavailability of many compounds is a significant concern in their application for therapeutic purposes. A review on improving the bioavailability of resveratrol, a compound known for its beneficial health effects but plagued by low bioavailability, discusses various delivery systems. These insights can be applied to similar compounds to enhance their effectiveness in scientific and therapeutic applications (Santos, Veiga, & Ribeiro, 2011).
Biotechnological and Pharmacological Applications
Biotechnological Routes Based on Lactic Acid Production : This review explores the production of lactic acid from biomass and its use as a feedstock for green chemistry. It discusses the production of valuable chemicals through both chemical and biotechnological routes, which could be relevant when considering the biotechnological applications of various compounds, including this compound (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)11-17(19(25)22-16-9-7-6-8-10-16)23-20(26)18(14(3)4)21-12-15(5)24/h6-10,13-15,17-18,21,24H,11-12H2,1-5H3,(H,22,25)(H,23,26)/t15?,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWGVFNMYYPEKW-BEEDKBRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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